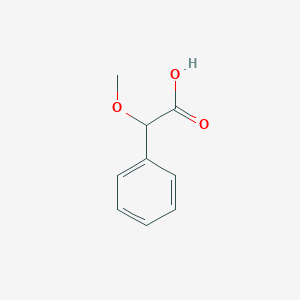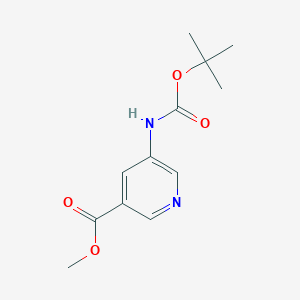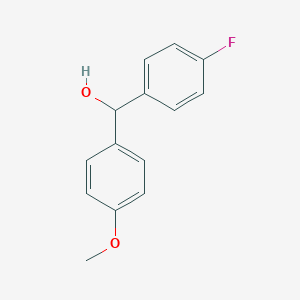![molecular formula C13H22N2O3 B175527 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine CAS No. 1202645-17-7](/img/structure/B175527.png)
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine, also known as Boc-DMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a piperidine-based compound that has a Boc (tert-butyloxycarbonyl) protecting group attached to its nitrogen atom. Boc-DMP has a wide range of applications in scientific research, including as a building block in the synthesis of various biologically active molecules.
作用機序
The mechanism of action of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, which allows it to participate in the synthesis of biologically active molecules.
Biochemical and Physiological Effects:
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low cytotoxicity. It has also been shown to be stable under a wide range of conditions, which makes it a useful building block in the synthesis of various biologically active molecules.
実験室実験の利点と制限
The main advantage of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine is its versatility as a building block in the synthesis of various biologically active molecules. It is also relatively easy to synthesize and has low cytotoxicity. However, one limitation of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine is its relatively low yield in the synthesis process, which can be a disadvantage in large-scale synthesis.
将来の方向性
There are several future directions for the use of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine in scientific research. One potential application is in the synthesis of novel antibiotics and antiviral agents. 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine can also be used in the synthesis of peptidomimetics and other bioactive compounds. Additionally, further research is needed to fully understand the mechanism of action of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine and its potential applications in various chemical reactions.
合成法
The synthesis of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine involves the reaction of piperidin-4-one with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of Boc anhydride. The reaction proceeds through the formation of an iminium intermediate, which is then reduced to yield 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. The overall yield of the synthesis is typically around 50%.
科学的研究の応用
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine has been used extensively in scientific research as a building block in the synthesis of various biologically active molecules. It has been used as a precursor in the synthesis of antitumor agents, antiviral agents, and antibiotics. 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine has also been used in the synthesis of peptidomimetics and other bioactive compounds.
特性
CAS番号 |
1202645-17-7 |
|---|---|
製品名 |
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine |
分子式 |
C13H22N2O3 |
分子量 |
254.33 g/mol |
IUPAC名 |
tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-11(16)10(9-15)8-14(4)5/h8H,6-7,9H2,1-5H3/b10-8+ |
InChIキー |
YUSMZDVTEOAHDL-CSKARUKUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC(=O)/C(=C/N(C)C)/C1 |
SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



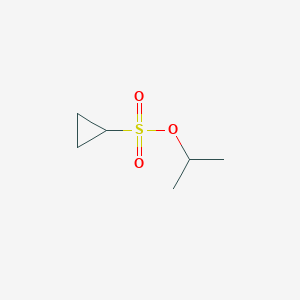
![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)


![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)


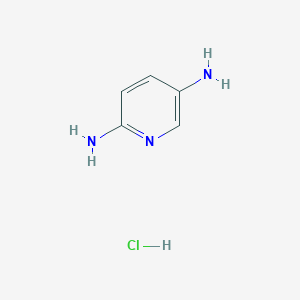
![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)
